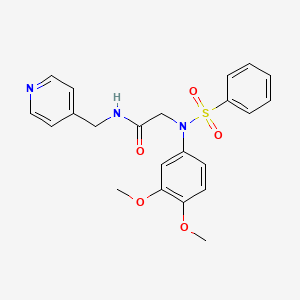![molecular formula C22H20ClN3O4S B3577291 4-[[4-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzamide](/img/structure/B3577291.png)
4-[[4-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzamide
Overview
Description
4-[[4-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes, with a focus on scalability and cost-effectiveness. The use of solid acid catalysts and ultrasonic irradiation can be adapted for large-scale production, ensuring high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[[4-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[[4-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-[[4-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzamide involves its interaction with specific molecular targets and pathways. It acts as a tyrosine-protein kinase inhibitor, targeting vascular endothelial growth factor receptors (VEGFR) and playing a role in the regulation of angiogenesis, cell survival, and migration .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- N-(4-chlorophenyl)-4-(methyl((4-methylphenyl)sulfonyl)amino)butanamide
Uniqueness
4-[[4-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzamide is unique due to its specific structural features and its ability to inhibit tyrosine-protein kinases. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar benzanilides .
Properties
IUPAC Name |
4-[[4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S/c1-31(29,30)26(14-15-2-8-18(23)9-3-15)20-12-6-17(7-13-20)22(28)25-19-10-4-16(5-11-19)21(24)27/h2-13H,14H2,1H3,(H2,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCUPCPTHAUCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3577213.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)methanesulfonamide](/img/structure/B3577216.png)
![ethyl 4-[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3577225.png)


![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3577245.png)
![2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3577249.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3577253.png)
![2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(2-fluorophenyl)acetamide](/img/structure/B3577261.png)
![ethyl 4-[2-(2-fluoro-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate](/img/structure/B3577262.png)
![ethyl 4-[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3577269.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-3-pyridinylglycinamide](/img/structure/B3577277.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3577294.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B3577300.png)
